2,5,8,11-Tetraoxatridecan-13-ol

Catalog No.
S536144
CAS No.
23783-42-8
M.F
C9H20O5
HO(CH2CH2O)4CH3
C9H20O5
M. Wt
208.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5,8,11-Tetraoxatridecan-13-ol

CAS Number

23783-42-8

Product Name

2,5,8,11-Tetraoxatridecan-13-ol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C9H20O5
HO(CH2CH2O)4CH3
C9H20O5

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3

InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCO

Solubility

Solubility in water: miscible

Synonyms

m-PEG4-alcohol

Canonical SMILES

COCCOCCOCCOCCO

Description

The exact mass of the compound 2,5,8,11-Tetraoxatridecan-13-ol is 208.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345692. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Polyol chemistry: The presence of four hydroxyl groups (-OH) suggests it belongs to the class of polyols. Polyols have various applications in science, including as antifreeze agents, lubricants, and starting materials for organic synthesis [].

Molecular Structure Analysis

2,5,8,11-Tetraoxatridecan-13-ol has a 13-carbon chain backbone with four ether linkages (C-O-C) at positions 2, 5, 8, and 11. Additionally, a hydroxyl group is present at the 13th position on the chain. This structure suggests a linear molecule with several polar functional groups.


Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].
  • Etherification: The ether linkages can potentially undergo further etherification reactions under specific conditions [].
  • Oxidation: The alcohol group might be susceptible to oxidation under specific conditions, potentially converting it to a ketone or carboxylic acid [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a viscous liquid or solid at room temperature due to the presence of multiple hydroxyl groups.
  • Solubility: Presumably soluble in polar solvents like water and methanol due to the hydroxyl groups and ether linkages.
  • Melting point and boiling point: Difficult to predict without experimental data. However, the presence of multiple hydroxyl groups suggests a relatively high boiling point and potential for hydrogen bonding, leading to a higher melting point.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
COLOURLESS-TO-PALE-YELLOW LIQUID.

XLogP3

-1

Exact Mass

208.1311

Boiling Point

280-350 °C

Flash Point

161 °C c.c.

Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)

Density

1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

LogP

-0.6

Appearance

Solid powder

Melting Point

-39 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 163 of 167 companies (only ~ 2.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C:

Other CAS

23783-42-8

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
3,6,9,12-Tetraoxatridecan-1-ol: ACTIVE

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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